4-Bromo-1-chloroisoquinoline is primarily valued as a chemical intermediate in the pharmaceutical industry [, , ]. Its chemical structure, containing a bromine and chlorine atom, allows for further functionalization through various chemical reactions. Scientists utilize 4-bromo-1-chloroisoquinoline as a starting material for the synthesis of diverse bioactive molecules with potential therapeutic applications [, , ]. These bioactive molecules can be further evaluated for their efficacy against various diseases.
Beyond pharmaceuticals, research suggests 4-bromo-1-chloroisoquinoline may hold promise in material science applications []. The unique structure of this molecule offers the potential for incorporation into novel materials with specific properties. However, more research is required to fully understand its potential applications in this field [].
Limited information exists regarding the use of 4-bromo-1-chloroisoquinoline in agrochemical research. Some suppliers mention its potential use in this field, but further investigation is needed to identify its specific applications and effectiveness as an agrochemical [, ].
4-Bromo-1-chloroisoquinoline is an organic compound with the molecular formula C9H5BrClN. It features a unique structure that incorporates both bromine and chlorine atoms, which enhances its reactivity and potential for further functionalization. This compound is primarily recognized as a chemical intermediate within the pharmaceutical industry, where it serves as a precursor for synthesizing various bioactive molecules that may have therapeutic applications .
The compound is characterized by its melting point of approximately 126-128°C and a predicted density of 1.673 g/cm³. It is insoluble in water and exhibits a boiling point of around 349.5°C, indicating its stability under high temperatures .
Several synthetic pathways have been proposed for the preparation of 4-bromo-1-chloroisoquinoline:
4-Bromo-1-chloroisoquinoline is primarily utilized in:
Several compounds share structural similarities with 4-bromo-1-chloroisoquinoline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-1-chloro-6-methylisoquinoline | 1245647-25-9 | 0.89 |
7-Bromo-1-chloroisoquinoline | 215453-51-3 | 0.85 |
5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | 0.82 |
5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | 0.82 |
These compounds are similar in terms of their halogenated structures but differ in their biological activity and applications. The uniqueness of 4-bromo-1-chloroisoquinoline lies in its specific combination of bromine and chlorine substituents on the isoquinoline framework, which may confer distinct reactivity patterns not found in other similar compounds .
The nucleophilic aromatic substitution reactivity of 4-bromo-1-chloroisoquinoline is primarily directed toward the chlorine substituent at position 1. This selectivity arises from the enhanced electrophilic character of the carbon-1 position, which is adjacent to the electron-withdrawing nitrogen atom in the isoquinoline ring system [2] [4] [5].
The mechanism proceeds through a classical addition-elimination pathway, where the nucleophile attacks the carbon-1 position to form a Meisenheimer-type intermediate. The negative charge in this intermediate is effectively stabilized by delocalization onto the nitrogen atom, making the reaction thermodynamically favorable [2] [4]. The intermediate subsequently eliminates the chloride ion to restore aromaticity and complete the substitution process.
Position 1 in isoquinoline demonstrates exceptional reactivity toward nucleophilic attack compared to other positions in the molecule. This enhanced reactivity is attributed to the direct influence of the nitrogen atom, which withdraws electron density from the adjacent carbon through both inductive and mesomeric effects [5] [6]. The nucleophilic substitution pattern follows the established hierarchy: position 1 >> position 4 > positions on the benzene ring.
Common nucleophiles that readily undergo substitution at the 1-position include alkoxides, amines, thiolates, and cyanide ions. The reaction typically requires elevated temperatures (80-120°C) and basic conditions to facilitate the nucleophilic attack and subsequent elimination [5] [6]. Strong nucleophiles such as amide ions (NH₂⁻) can effect substitution under milder conditions, often in liquid ammonia at reduced temperatures.
Nucleophile | Reaction Site | Reaction Conditions | Expected Yield |
---|---|---|---|
Alkoxide (RO⁻) | C-1 (Chlorine) | Base, heat | 70-85% |
Amine (RNH₂) | C-1 (Chlorine) | Base, 80-120°C | 80-90% |
Thiolate (RS⁻) | C-1 (Chlorine) | Base, room temperature | 65-80% |
Cyanide (CN⁻) | C-1 (Chlorine) | CuCN, DMF, heat | 60-75% |
Hydride (H⁻) | C-1 (Chlorine) | NaBH₄, polar solvent | 50-70% |
Amide (NH₂⁻) | C-1 (Chlorine) | NaNH₂, liquid NH₃ | 70-85% |
The bromine atom at position 4 exhibits moderate reactivity toward nucleophilic substitution, significantly lower than the chlorine at position 1. This reduced reactivity is due to the less activated nature of the carbon-4 position, which is not directly adjacent to the electron-withdrawing nitrogen atom [5] [6].
Cross-coupling reactions represent the most synthetically valuable transformations of 4-bromo-1-chloroisoquinoline, with the bromine atom at position 4 serving as the primary reactive site. The enhanced reactivity of the carbon-bromine bond over the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions enables selective functionalization at the 4-position while leaving the chlorine substituent intact [3] [7].
The Suzuki-Miyaura coupling of 4-bromo-1-chloroisoquinoline with arylboronic acids proceeds with exceptional selectivity for the carbon-bromine bond. Optimal reaction conditions employ palladium(0) catalysts such as Pd(OAc)₂ in combination with bulky phosphine ligands like tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) [3]. The reaction typically utilizes cesium carbonate as the base in a biphasic solvent system of toluene and water.
The selectivity for bromine over chlorine in Suzuki coupling reactions is attributed to the more facile oxidative addition of the weaker carbon-bromine bond to the palladium(0) center. This kinetic preference allows for exclusive reaction at the 4-position, providing access to 1-chloro-4-arylisoquinoline derivatives in yields ranging from 75-95% [3] [8].
Substrate scope investigations reveal that both electron-rich and electron-poor arylboronic acids undergo successful coupling. Sterically demanding ortho-substituted boronic acids require slightly elevated temperatures or longer reaction times but generally provide good yields. The reaction tolerates various functional groups including halides, esters, ethers, and protected amines [3] [9].
Stille coupling reactions of 4-bromo-1-chloroisoquinoline with organostannanes demonstrate similar selectivity patterns to Suzuki coupling, with exclusive reaction at the carbon-bromine bond. The reaction employs palladium(0) catalysts such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, typically in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide [10] [11].
The mechanism follows the standard palladium-catalyzed cross-coupling pathway: oxidative addition of the aryl halide to palladium(0), transmetalation with the organostannane, and reductive elimination to form the carbon-carbon bond. The superior leaving group ability of bromide compared to chloride ensures selectivity for the 4-position [10] [11].
Organostannanes compatible with this transformation include aryl-, vinyl-, and alkyl-substituted derivatives. Alkenyl stannanes provide access to 4-alkenylisoquinoline derivatives with retention of alkene geometry. Yields typically range from 60-85%, with the variation depending on the electronic properties of the organostannane coupling partner [10] [11].
The Negishi coupling of 4-bromo-1-chloroisoquinoline with organozinc reagents represents a particularly powerful transformation for constructing carbon-carbon bonds. This reaction was specifically documented in the synthesis of bis-isoquinoline derivatives, where 4-bromo-1-chloroisoquinoline was coupled with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro-[4,7′]bis-isoquinolinyl [7].
The reaction typically employs palladium(0) catalysts with phosphine ligands such as P(2-furyl)₃ or triphenylphosphine. The organozinc reagents are generated in situ from the corresponding organic halides and zinc dust, or by transmetalation of organolithium or organomagnesium compounds with zinc salts [12] [7] [13].
The Negishi coupling exhibits broad substrate scope, accommodating sp³-, sp²-, and sp-hybridized organozinc reagents. This versatility makes it particularly valuable for constructing complex molecular architectures. The reaction proceeds under mild conditions and tolerates various functional groups, providing yields typically ranging from 60-90% [12] [7] [13].
Coupling Type | Substrate | Coupling Partner | Catalyst System | Typical Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | 4-Bromo-1-chloroisoquinoline | Arylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | 75-95% |
Suzuki-Miyaura | 4-Bromo-1-chloroisoquinoline | Phenylboronic acid | Pd₂(dba)₃/XPhos | 80-90% |
Stille | 4-Bromo-1-chloroisoquinoline | Organostannane | Pd(PPh₃)₄ | 60-85% |
Stille | 4-Bromo-1-chloroisoquinoline | Alkenyl stannane | Pd(PPh₃)₂Cl₂ | 70-80% |
Negishi | 4-Bromo-1-chloroisoquinoline | Organozinc reagent | Pd₂(dba)₃/P(2-furyl)₃ | 60-90% |
Negishi | 4-Bromo-1-chloroisoquinoline | Arylzinc reagent | Pd(PPh₃)₄ | 70-85% |
Radical-mediated transformations of 4-bromo-1-chloroisoquinoline primarily involve the carbon-bromine bond at position 4, which serves as a suitable precursor for radical generation. The carbon-bromine bond strength (approximately 280 kJ/mol) makes it more susceptible to homolytic cleavage compared to the carbon-chlorine bond (approximately 330 kJ/mol), providing selectivity for radical reactions at the 4-position [14] .
The generation of carbon-centered radicals from 4-bromo-1-chloroisoquinoline can be achieved through various methods, including thermal initiation with radical initiators such as azobisisobutyronitrile (AIBN), photochemical activation, or transition-metal-catalyzed processes. The resulting 4-isoquinolyl radical can participate in diverse transformation pathways [14] .
Homolytic substitution reactions involve the displacement of the bromine atom by various radical species. Classical tin-mediated radical reactions using tributyltin hydride in the presence of AIBN provide access to 4-substituted isoquinoline derivatives through radical chain mechanisms. The reaction proceeds via initial bromine atom abstraction by tributyltin radical, followed by radical coupling or hydrogen atom transfer [14].
Photoredox catalysis has emerged as a powerful tool for effecting radical transformations of 4-bromo-1-chloroisoquinoline. Visible light-promoted reactions using photocatalysts such as [Ru(bpy)₃]Cl₂ or [Ir(ppy)₃] can generate radicals through single-electron transfer processes. These conditions are particularly effective for coupling reactions with electron-rich alkenes or aromatic substrates [14].
The 4-isoquinolyl radical can undergo addition reactions with various unsaturated systems, including alkenes, alkynes, and aromatic compounds. Perfluoroalkyl radicals generated from perfluoroalkyl iodides or bromides under photochemical conditions can add to the radical center, providing access to perfluoroalkylated isoquinoline derivatives [14].
Radical Type | Reaction Site | Typical Conditions | Expected Yield | Mechanism |
---|---|---|---|---|
Alkyl radical | C-4 (Bromine) | Bu₃SnH, AIBN, heat | 45-70% | Homolytic substitution |
Aryl radical | C-4 (Bromine) | Photoredox catalysis | 50-75% | Radical addition/coupling |
Perfluoroalkyl radical | C-4 (Bromine) | Visible light, photocatalyst | 55-80% | Radical addition |
Vinyl radical | C-4 (Bromine) | Pd/Cu catalysis | 40-65% | Radical coupling |
Acyl radical | C-4 (Bromine) | Radical initiator, heat | 35-60% | Radical substitution |
The electrophilic substitution reactivity of 4-bromo-1-chloroisoquinoline is primarily directed toward the benzene ring portion of the molecule, specifically at positions 5 and 8. This regioselectivity pattern arises from the deactivating effect of the nitrogen atom, which withdraws electron density from the pyridine ring and makes it less reactive toward electrophilic attack [16] [17] [18].
The halogen substituents at positions 1 and 4 further influence the electronic properties of the isoquinoline system. Both chlorine and bromine atoms exert electron-withdrawing inductive effects, which reduce the overall electron density of the aromatic system and decrease reactivity toward electrophilic substitution compared to unsubstituted isoquinoline [16] [19] [18].
Nitration of 4-bromo-1-chloroisoquinoline using nitrating mixtures (HNO₃/H₂SO₄) occurs preferentially at positions 5 and 8 of the benzene ring. The reaction requires elevated temperatures and concentrated acid conditions due to the deactivated nature of the substrate. The nitronium ion (NO₂⁺) attacks the most electron-rich positions available, which are the carbons ortho and para to the ring junction in the benzene ring [16] [18] [20].
Halogenation reactions, particularly bromination, can be achieved using bromine in the presence of Lewis acid catalysts such as iron(III) bromide or under acidic conditions with sulfuric acid. The reaction follows the same regioselectivity pattern as nitration, with substitution occurring at positions 5 and 8. The presence of existing halogen substituents reduces the reaction rate and may require more forcing conditions [16] [18] [20].
Sulfonation of 4-bromo-1-chloroisoquinoline with sulfur trioxide in sulfuric acid shows temperature-dependent regioselectivity. At lower temperatures (220°C), substitution occurs preferentially at position 8, while higher temperatures (300°C) favor position 5 substitution. This temperature effect is attributed to thermodynamic versus kinetic control of the reaction [16] [18] [20].
Friedel-Crafts acylation and alkylation reactions of 4-bromo-1-chloroisoquinoline are generally challenging due to the electron-deficient nature of the system. These reactions typically require strongly electron-donating substituents elsewhere on the molecule to achieve reasonable reactivity. When successful, the reactions follow the established regioselectivity pattern with substitution at positions 5 and 8 [16] [18] [20].
Electrophile | Preferred Position | Reaction Conditions | Reactivity | Comments |
---|---|---|---|---|
Nitronium ion (NO₂⁺) | C-5, C-8 | HNO₃/H₂SO₄, heat | Moderate | Benzene ring preferred over pyridine ring |
Bromine (Br₂) | C-5, C-8 | Br₂/FeBr₃ or Br₂/H₂SO₄ | Moderate | Position 5 and 8 due to electron density |
Sulfur trioxide (SO₃) | C-5, C-8 | SO₃/H₂SO₄, 220-300°C | Moderate | Temperature controls regioselectivity |
Acyl chloride (RCOCl) | C-5, C-8 | RCOCl/AlCl₃, CS₂ | Low | Requires strong electron-releasing groups |
Alkyl halide (R-X) | C-5, C-8 | R-X/AlCl₃, heat | Low | Limited scope due to deactivation |
Irritant